2-(Cyclopropylmethoxy)-4-fluorobenzaldehyde
Overview
Description
2-(Cyclopropylmethoxy)-4-fluorobenzaldehyde is a useful research compound. Its molecular formula is C11H11FO2 and its molecular weight is 194.2 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
- Research on 2-(cyclopropylmethoxy)-4-fluorobenzaldehyde and its derivatives has focused on their synthesis, characterization, and potential applications in various fields. For example, studies have explored the synthesis of fluorinated chromones and chlorochromones, where bromo-2-fluorobenzaldehyde, a compound similar to this compound, was utilized to yield chalcones and their cyclization products. These compounds were screened for antimicrobial activities, demonstrating the potential pharmaceutical applications of fluorinated benzaldehyde derivatives (Jagadhani, Kundalikar, & Karale, 2014).
Molecular Structure Analysis
- The molecular structure of benzene derivatives, including 4-fluorobenzaldehyde, has been studied extensively to understand their physical and chemical properties better. Techniques such as gas electron diffraction and microwave spectroscopy, combined with ab initio calculations, have been used to determine the molecular structures and investigate the stability of various conformations. Such studies provide valuable insights into the design and synthesis of new compounds with desired properties (Samdal, Strand, Tafipolsky, Vilkov, Popik, & Volden, 1997).
Pharmaceutical Applications
- In pharmaceutical research, fluorobenzaldehyde derivatives, including those related to this compound, have been investigated for their potential as intermediates in drug synthesis. For instance, the synthesis of novel thiazolidin-4-one derivatives using 4-fluorobenzaldehyde has demonstrated promising antioxidant activity. Such studies underscore the importance of fluorinated benzaldehyde compounds in developing new therapeutic agents (El Nezhawy, Ramla, Khalifa, & Abdulla, 2009).
Advanced Materials
- The development of fluorinated microporous materials for environmental and industrial applications has also been explored. For example, 4-fluorobenzaldehyde has been used to synthesize hyper-cross-linked microporous polyaminal networks, demonstrating increased specific surface areas and enhanced CO2 adsorption capacities. This research highlights the potential of fluorobenzaldehyde derivatives in creating advanced materials for gas storage and separation technologies (Li, Zhang, & Wang, 2016).
Properties
IUPAC Name |
2-(cyclopropylmethoxy)-4-fluorobenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO2/c12-10-4-3-9(6-13)11(5-10)14-7-8-1-2-8/h3-6,8H,1-2,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYIXOSIQWBJFAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C=CC(=C2)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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